![molecular formula C10H8N4O4 B14445403 6-[(4-nitrophenyl)amino]pyrimidine-2,4(1H,3H)-dione CAS No. 79344-67-5](/img/structure/B14445403.png)
6-[(4-nitrophenyl)amino]pyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[(4-nitrophenyl)amino]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that features a pyrimidine ring substituted with a 4-nitrophenylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(4-nitrophenyl)amino]pyrimidine-2,4(1H,3H)-dione typically involves the reaction of 4-nitroaniline with a pyrimidine derivative. One common method involves the condensation of 4-nitroaniline with a pyrimidine-2,4-dione precursor under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
6-[(4-nitrophenyl)amino]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under catalytic hydrogenation conditions.
Reduction: The compound can be oxidized to form nitroso derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen gas and a palladium catalyst are commonly used for the reduction of the nitro group.
Reduction: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the amino group under basic conditions.
Major Products Formed
Reduction: 6-[(4-aminophenyl)amino]pyrimidine-2,4(1H,3H)-dione.
Oxidation: 6-[(4-nitrosophenyl)amino]pyrimidine-2,4(1H,3H)-dione.
Substitution: Various alkylated or acylated derivatives.
Scientific Research Applications
6-[(4-nitrophenyl)amino]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-[(4-nitrophenyl)amino]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The nitro group can also undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects .
Comparison with Similar Compounds
Similar Compounds
Pyrano[2,3-d]pyrimidine-2,4-dione derivatives: These compounds also contain a pyrimidine ring and have been studied for their potential as PARP-1 inhibitors.
Pyrimido[4,5-d]pyrimidines: These bicyclic compounds share structural similarities and have diverse biological activities.
Uniqueness
6-[(4-nitrophenyl)amino]pyrimidine-2,4(1H,3H)-dione is unique due to the presence of the 4-nitrophenylamino group, which imparts specific electronic and steric properties. This makes it a valuable scaffold for the development of new compounds with tailored biological activities .
Properties
CAS No. |
79344-67-5 |
|---|---|
Molecular Formula |
C10H8N4O4 |
Molecular Weight |
248.19 g/mol |
IUPAC Name |
6-(4-nitroanilino)-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H8N4O4/c15-9-5-8(12-10(16)13-9)11-6-1-3-7(4-2-6)14(17)18/h1-5H,(H3,11,12,13,15,16) |
InChI Key |
DPECUKBLFXDXTG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC2=CC(=O)NC(=O)N2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


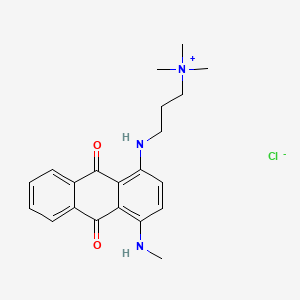
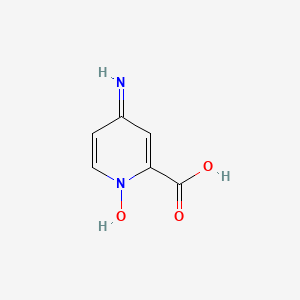
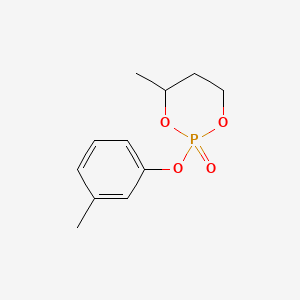
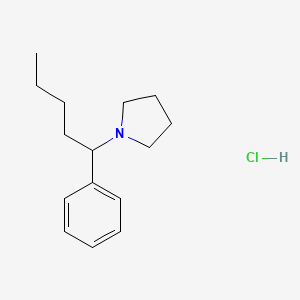

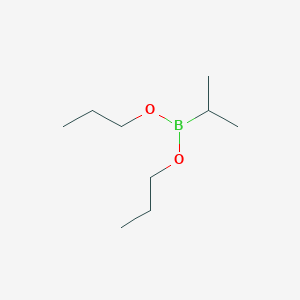
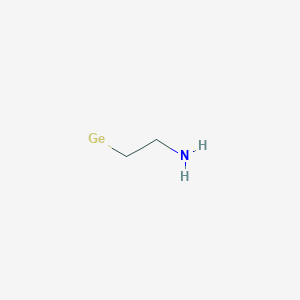

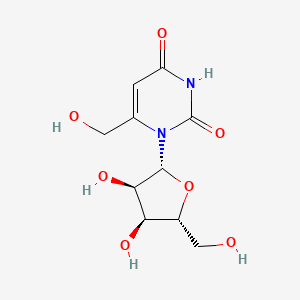


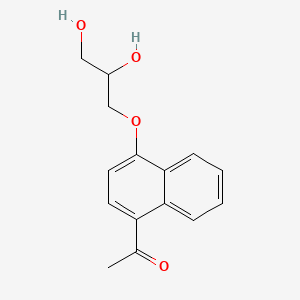

![{[tert-Butyl(diphenyl)silyl]oxy}ethanethioic S-acid](/img/structure/B14445400.png)
